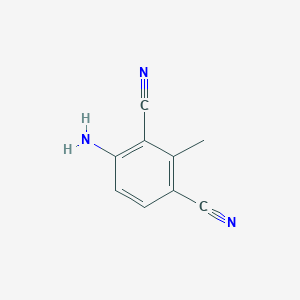

4-Amino-2-methylisophthalonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

4-amino-2-methylbenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9(12)8(6)5-11/h2-3H,12H2,1H3 |

InChI Key |

NEOFDHIXEGTQDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Proposed Synthesis of 4-Amino-2-methylisophthalonitrile from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for converting vanillin, a readily available bio-based starting material, into 4-amino-2-methylisophthalonitrile, a potentially valuable scaffold in medicinal chemistry and materials science. As no direct, established synthetic route is readily available in the current literature, this document presents a plausible pathway based on well-established organic transformations. Each step is detailed with a general experimental protocol, and relevant quantitative data from analogous reactions are provided for reference.

Proposed Synthetic Pathway

The proposed synthetic route from vanillin to this compound is a multi-step process involving protection, oxidation, nitration, functional group interconversions, and the introduction of the target substituents. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound from vanillin.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key transformation in the proposed synthesis. The quantitative data, where available for analogous transformations, are summarized in tables.

Step 1 & 2: Protection of Vanillin and Oxidation to Protected Vanillic Acid

The phenolic hydroxyl group of vanillin is first protected, typically as a methyl ether, to prevent side reactions in subsequent steps. The aldehyde is then oxidized to a carboxylic acid.

Experimental Protocol (Protection and Oxidation):

-

Protection: To a solution of vanillin in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and a protecting group precursor (e.g., methyl iodide or dimethyl sulfate). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the product by recrystallization or column chromatography.

-

Oxidation: Dissolve the protected vanillin in a suitable solvent mixture (e.g., aqueous acetone or pyridine). Add the oxidizing agent (e.g., potassium permanganate) portion-wise while maintaining the temperature (e.g., with an ice bath). After the addition is complete, stir the mixture until the reaction is complete. Quench the reaction (e.g., with sodium bisulfite) and acidify the mixture. Extract the product with an organic solvent and purify by recrystallization.

| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Vanillin | MeI, K₂CO₃ | Acetone | Reflux | 8 | >95 | General Procedure |

| 2 | O-Methylvanillin | KMnO₄ | aq. Acetone | 10-20 | 2 | 80-90 | [1][2] |

Step 3: Nitration of Protected Vanillic Acid

Nitration of the aromatic ring is a crucial step. The directing effects of the methoxy and carboxylic acid groups are expected to favor nitration at the 5-position.

Experimental Protocol (Nitration):

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add the protected vanillic acid to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water).

| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3 | Veratric Acid | HNO₃, H₂SO₄ | - | 0-10 | 1 | ~90 | Analogous to[3] |

Step 4 & 5: Conversion of Carboxylic Acid to Nitrile and Deprotection

The carboxylic acid is converted to a nitrile, likely through an amide intermediate, which is then dehydrated. Deprotection of the hydroxyl group would likely occur under the reaction conditions or in a subsequent step.

Experimental Protocol (Amidation and Dehydration):

-

Amidation: Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. Carefully add the acid chloride to a concentrated solution of ammonia to form the primary amide.

-

Dehydration: Treat the amide with a dehydrating agent such as phosphorus pentoxide, phosphoryl chloride, or cyanuric chloride in a suitable solvent and heat to effect the dehydration to the nitrile.

-

Deprotection: If the protecting group is a methyl ether, cleavage can be achieved using strong acids like HBr or Lewis acids like BBr₃.

| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4 & 5 | 5-Nitro-veratric acid | 1. SOCl₂, 2. NH₃, 3. P₂O₅ | Dioxane | Reflux | 4-6 | 70-80 | General Procedure |

Step 6, 7 & 8: Formylation and Conversion to the Second Nitrile Group

This is a challenging sequence. A plausible, though potentially low-yielding, approach is the Reimer-Tiemann formylation, followed by conversion of the aldehyde to a nitrile via an aldoxime.

Experimental Protocol (Formylation, Oximation, and Dehydration):

-

Formylation (Reimer-Tiemann): Dissolve the phenolic substrate in an aqueous solution of a strong base (e.g., NaOH). Add chloroform and heat the mixture under reflux. Acidify the reaction mixture and extract the product.

-

Oximation: Reflux a solution of the formylated compound with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent.

-

Dehydration: Heat the aldoxime with a dehydrating agent such as acetic anhydride or use a milder, modern reagent like iron-catalysis to form the nitrile.[4]

| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 6 | 4-Hydroxy-3-methoxy-5-nitrobenzonitrile | CHCl₃, NaOH | H₂O | Reflux | 6 | Low-Moderate | [5][6] |

| 7 | Formylated Benzonitrile | NH₂OH·HCl, NaOAc | Ethanol | Reflux | 2 | >90 | General Procedure |

| 8 | Aldoxime | Ac₂O | - | 140 | 1 | 80-90 | [7] |

Step 9: Introduction of the Methyl Group

The introduction of the methyl group at the 2-position is a significant challenge. A directed ortho-metalation followed by quenching with an electrophilic methyl source is a potential, albeit speculative, strategy.

Experimental Protocol (Ortho-methylation):

-

Protect the phenolic hydroxyl group.

-

Dissolve the protected substrate in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add a strong base (e.g., n-butyllithium or LDA) dropwise to effect ortho-lithiation.

-

After a period of stirring, add a methylating agent (e.g., methyl iodide).

-

Allow the reaction to warm to room temperature and quench with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product and purify by chromatography.

Note: The yield for this step is highly speculative and would require significant optimization.

Step 10: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. This is a well-established transformation, and several methods are available that are chemoselective and will not affect the nitrile groups.

Experimental Protocol (Reduction):

-

Suspend the nitro-compound in a suitable solvent (e.g., ethanol, water, or acetic acid).

-

Add a reducing agent such as iron powder and an acid (e.g., HCl or acetic acid).

-

Heat the mixture under reflux until the reaction is complete.

-

Cool the reaction, filter off the iron salts, and neutralize the filtrate.

-

Extract the product with an organic solvent and purify as needed.

| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 10 | 4-Hydroxy-2-methyl-5-nitroisophthalonitrile | Fe, HCl | Ethanol/H₂O | Reflux | 3 | 80-95 | [8] |

Conclusion

The synthesis of this compound from vanillin presents a significant synthetic challenge, particularly in the regioselective introduction of the methyl and second nitrile groups. The proposed pathway in this guide is based on established organic reactions and provides a framework for further research and development. The experimental protocols are generalized from analogous transformations and would require optimization for each specific substrate in the sequence. Successful execution of this synthesis would provide access to a novel and potentially valuable molecular scaffold from a renewable feedstock.

Disclaimer: The synthetic pathway and experimental protocols described herein are proposed based on chemical principles and literature precedents for similar transformations. The feasibility and yields of these reactions for the specific substrates in this sequence have not been experimentally verified and would require laboratory investigation and optimization. Appropriate safety precautions should be taken when performing any chemical reactions.

References

- 1. An efficient and facile synthesis of highly substituted 2,6-dicyanoanilines. [sonar.rero.ch]

- 2. An efficient and facile synthesis of highly substituted 2,6-dicyanoanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with [allen.in]

- 4. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

4-Amino-2-methylisophthalonitrile CAS number and hazards

An in-depth review of publicly available chemical databases and safety documentation did not yield a specific CAS number for 4-Amino-2-methylisophthalonitrile. This suggests that the compound may be a novel chemical entity, not widely available commercially, or may be referenced under a different nomenclature.

Researchers and drug development professionals seeking information on this specific molecule may need to rely on data for structurally similar compounds as a preliminary reference. However, it is crucial to note that even minor changes in chemical structure can lead to significant differences in chemical and toxicological properties. Therefore, the information on related compounds provided below should be used with caution and is not a direct substitute for experimental data on this compound itself.

Closely Related Analogs with Available Data

While data for the target compound is unavailable, information for the following structurally related analogs was found:

-

4-Amino-5-methylisophthalonitrile (CAS RN: 98589-70-9) : This isomer differs in the position of the methyl group on the benzene ring.

-

2-Amino-4-methylbenzonitrile (CAS RN: 26830-96-6) : This compound has a single nitrile group instead of the two present in an isophthalonitrile.

A summary of the available hazard information for these analogs is presented below.

Hazard Information for Structurally Related Compounds

| Chemical Name | CAS Number | GHS Pictograms | Hazard Statements | Precautionary Statements |

| 4-Amino-5-methylisophthalonitrile | 98589-70-9 | Data Not Available | Data Not Available | Data Not Available |

| 2-Amino-4-methylbenzonitrile | 26830-96-6 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Experimental Protocols for Handling Nitrile Compounds

Given the potential hazards associated with nitrile-containing aromatic amines, the following general experimental protocols should be considered as a baseline for handling this compound, with the understanding that a formal risk assessment for the specific compound is required.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Glove integrity should be checked before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is a powder and there is a risk of inhalation, a respirator with a particulate filter may be required.

Engineering Controls:

-

All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

-

Safety showers and eyewash stations must be readily accessible in the work area.

Spill and Waste Disposal:

-

In case of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.

-

All waste containing the compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Logical Workflow for Hazard Assessment and Handling

The following diagram illustrates a logical workflow for assessing and managing the hazards of a novel or uncharacterized chemical like this compound.

Caption: Logical workflow for hazard assessment of an uncharacterized chemical.

Disclaimer: The information provided in this document is intended for use by qualified scientific professionals and is based on data available for structurally similar compounds. It is not a substitute for a comprehensive risk assessment and experimental validation for this compound. The absence of a CAS number and specific safety data underscores the need for extreme caution when handling this compound.

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic properties of 4-Amino-2-methylisophthalonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established chemical principles to offer a predictive yet scientifically grounded resource. The information herein is intended to support research efforts, aid in the design of new synthetic routes, and provide a basis for the exploration of its potential biological activities.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₇N₃, is an aromatic compound featuring a benzene ring substituted with one amino group, one methyl group, and two nitrile groups. The positioning of these functional groups is critical to its chemical reactivity and potential biological function.

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Formal Charge | 0 |

| pKa (most acidic) | 16.5 (amino group) |

| pKa (most basic) | 2.5 (amino group) |

Proposed Synthesis

Proposed Experimental Protocol:

-

Precursor Synthesis: Synthesize a substituted 2H-pyran-2-one with the requisite methyl group and a leaving group that can be displaced by an amine.

-

Ring Transformation: React the synthesized pyran-2-one with malononitrile in the presence of a base (e.g., sodium ethoxide in ethanol). This reaction is expected to proceed via a nucleophilic attack of the malononitrile anion on the pyranone ring, followed by ring-opening and subsequent cyclization to form the benzene ring.

-

Amination: Introduce the amino group at the 4-position. This could potentially be achieved through nucleophilic aromatic substitution if a suitable leaving group is present at that position on the newly formed isophthalonitrile ring, or by reduction of a nitro group introduced at that position.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.4 | Singlet | -CH₃ |

| ~5.0 - 6.0 | Broad Singlet | -NH₂ |

| ~6.8 | Doublet | Aromatic H |

| ~7.5 | Doublet | Aromatic H |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~110 | Aromatic C-H |

| ~115 - 120 | -C≡N |

| ~120 - 140 | Aromatic C |

| ~150 | Aromatic C-NH₂ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretch (amino group) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (methyl group) |

| 2240 - 2220 | C≡N stretch (nitrile) |

| 1650 - 1550 | N-H bend (amino group) |

| 1600 - 1450 | C=C stretch (aromatic) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 142 | [M - CH₃]⁺ |

| 130 | [M - HCN]⁺ |

Potential Biological Activity and Structure-Activity Relationships

While the biological activity of this compound has not been explicitly reported, derivatives of isophthalonitrile have shown promising antimicrobial activity[2]. The electronic and steric properties of the substituents on the isophthalonitrile core are known to influence their biological efficacy. The amino and methyl groups in the target molecule are expected to modulate its lipophilicity and hydrogen bonding capacity, which are key determinants of drug-target interactions.

Caption: Conceptual diagram of Structure-Activity Relationship studies.

Further research, including the synthesis and biological evaluation of this compound and its analogues, is warranted to explore its full therapeutic potential. This guide provides a foundational framework to initiate such investigations.

References

Solubility Profile of 4-Amino-2-methylisophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-amino-2-methylisophthalonitrile (CAS No. 98589-70-9). Due to the limited publicly available quantitative data, this document focuses on qualitative solubility insights, a general experimental protocol for solubility determination, and relevant analytical methodologies.

Introduction

This compound is a substituted aromatic dinitrile with potential applications as a building block in the synthesis of various organic molecules, including those of pharmaceutical interest. Understanding its solubility in common solvents is a critical first step in its handling, purification, and application in synthetic chemistry and drug development processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 98589-70-9 |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of common solvents is not extensively reported in peer-reviewed literature. However, qualitative information can be inferred from purification procedures described for this and structurally similar compounds.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Ethanol | Soluble, particularly at elevated temperatures | Ethanol is mentioned as a suitable solvent for the crystallization of this compound, indicating that it has moderate to good solubility in hot ethanol and lower solubility at room temperature, which is a desirable characteristic for purification by recrystallization.[1] |

| Ethyl Acetate | Likely soluble | Ethyl acetate is a common solvent for the extraction and purification of aromatic amines and nitriles, suggesting probable solubility. |

| Water | Sparingly soluble to insoluble | Aromatic nitriles and amines with significant hydrocarbon character typically exhibit low solubility in water. |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Likely soluble | Similar to DMSO, DMF is a polar aprotic solvent that is often used in reactions involving aromatic compounds. |

It is important to note that the information in Table 2 is largely based on general chemical principles and qualitative observations from related synthetic procedures. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. A general protocol is outlined below.

4.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, DMSO)

-

Scintillation vials or flasks with secure caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualization of Workflows

5.1. General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Spectroscopic Analysis of 4-Amino-5-methylisophthalonitrile: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5-methylisophthalonitrile (CAS No. 98589-70-9). It is important to note that while the initial query specified 4-Amino-2-methylisophthalonitrile, publicly available spectroscopic data corresponds to the constitutional isomer, 4-Amino-5-methylisophthalonitrile. This document will focus on the available data for the latter. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for 4-Amino-5-methylisophthalonitrile is summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.87 | Doublet (d) | Aromatic CH |

| 7.56 | Doublet (d) | Aromatic CH |

| 6.75 | Singlet (s) | NH₂ |

| 2.10 | Singlet (s) | CH₃ |

| Solvent: DMSO-d₆[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 | Aromatic C-NH₂ |

| ~138 | Aromatic C-CH₃ |

| ~135, ~120 | Aromatic CH |

| ~118 | Aromatic C-CN |

| ~117 | Nitrile CN |

| ~18 | Methyl CH₃ |

| Note: These are predicted values and may differ from experimental results.[1] |

Table 3: IR Spectroscopic Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3500-3300 | N-H stretch (Amino) |

| 3100-3000 | C-H stretch (Aromatic) |

| 2975-2865 | C-H stretch (Methyl) |

| ~2230 | C≡N stretch (Nitrile) |

| 1650-1580 | N-H bend (Amino) |

| 1600-1450 | C=C stretch (Aromatic) |

Table 4: Mass Spectrometry Data

| m/z Ratio | Ion Identity |

| 158.00 | [M+H]⁺ (Protonated Molecule) |

| Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)[1] |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not available in a single source. However, the following outlines standard methodologies for obtaining such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of 4-Amino-5-methylisophthalonitrile is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: For LC-MS, the sample is first dissolved in a suitable solvent and injected into a liquid chromatograph to separate it from any impurities. The eluent from the LC is then introduced into the mass spectrometer.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is used to generate gas-phase ions of the analyte with minimal fragmentation. The protonated molecule [M+H]⁺ is commonly observed.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Amino-2-methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition profile of 4-Amino-2-methylisophthalonitrile. In the absence of specific literature data for this compound, this document outlines the standard experimental protocols, data analysis, and interpretation required for a thorough thermal characterization. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental in determining the safe handling, storage, and processing parameters of new chemical entities in pharmaceutical development. This guide is intended to serve as a practical resource for researchers initiating the physicochemical characterization of this and similar molecules.

Introduction

This compound is a substituted aromatic dinitrile. While its specific applications are not widely documented, related structures, such as aminobenzonitriles, serve as intermediates in the synthesis of pharmaceuticals.[1] For instance, aminonitriles are precursors in the development of kinase inhibitors and other bioactive molecules with potential therapeutic applications.[1][2] The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, formulation, and storage. Understanding its decomposition behavior is paramount for ensuring safety and efficacy in drug development and manufacturing.

Thermal analysis techniques are essential for characterizing organic compounds.[3][4][5] The most common methods for assessing thermal stability and decomposition are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5][6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile content.[7] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting, crystallization, and other phase transitions.[3][4][5]

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound would involve the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[7]

Objective: To determine the onset of decomposition and the mass loss profile of this compound upon heating.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

A linear heating ramp is programmed, typically at a rate of 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: The instrument continuously records the sample mass and temperature as the furnace heats up.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Percentage Mass Loss: The amount of mass lost at different temperature ranges, corresponding to specific decomposition steps.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

-

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5]

Objective: To identify melting point, heat of fusion, and any other endothermic or exothermic events of this compound.

Instrumentation: A differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is set, which typically includes:

-

An initial isothermal period at ambient temperature.

-

A heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point.

-

A cooling ramp back to the initial temperature.

-

A second heating ramp to observe any changes in thermal behavior after the initial melt and recrystallization.

-

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The temperature at the peak of the endothermic melting transition.

-

Heat of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Glass Transition Temperature (Tg): If the material is amorphous, a step-like change in the baseline may be observed.

-

Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt.

-

Decomposition: A broad, often exothermic or endothermic event at higher temperatures, which should correlate with the mass loss observed in TGA.

-

Data Presentation

The data obtained from the thermal analyses of this compound would be summarized in the following tables for clear comparison and reporting.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Units |

| Onset Decomposition Temperature (Tonset) | Hypothetical Value | °C |

| Temperature at 5% Mass Loss (Td5) | Hypothetical Value | °C |

| Temperature at 50% Mass Loss (Td50) | Hypothetical Value | °C |

| Residual Mass at 600 °C | Hypothetical Value | % |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Units |

| Melting Point (Tm) | Hypothetical Value | °C |

| Heat of Fusion (ΔHf) | Hypothetical Value | J/g |

| Onset of Exothermic Decomposition | Hypothetical Value | °C |

Visualization of Experimental Workflows

The logical flow of the experimental procedures can be visualized using the following diagrams.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpretation of Results and Signaling Pathways

The data obtained from TGA and DSC would provide a comprehensive thermal profile of this compound. A sharp endotherm in the DSC thermogram, corresponding to no mass loss in the TGA curve, would indicate the melting point of the crystalline solid. The onset of a significant mass loss in the TGA curve signifies the beginning of thermal decomposition. The nature of this decomposition (endothermic or exothermic) can be determined from the corresponding region in the DSC thermogram. Exothermic decomposition is of particular concern as it can lead to a runaway reaction, posing a safety hazard.

While signaling pathways are typically associated with biological activity, a logical relationship diagram for thermal stability assessment can be constructed.

Caption: Logical flow for thermal stability assessment.

Conclusion

A thorough investigation of the thermal stability and decomposition of this compound is crucial for its potential development as a pharmaceutical intermediate. By employing standard thermal analysis techniques such as TGA and DSC, researchers can obtain critical data on its melting point, decomposition temperature, and overall thermal behavior. This information is indispensable for establishing safe handling procedures, determining appropriate storage conditions, and designing robust manufacturing processes. The experimental protocols and data interpretation frameworks provided in this guide offer a solid foundation for the comprehensive thermal characterization of this and other novel compounds.

References

The Versatile Core: An In-depth Technical Guide to the Research Applications of Substituted Isophthalonitriles

For Researchers, Scientists, and Drug Development Professionals

Substituted isophthalonitriles, a class of aromatic compounds characterized by a benzene ring with two cyano groups at the 1 and 3 positions and various substituents at other positions, are emerging as a versatile scaffold in diverse areas of scientific research. Their unique electronic properties and synthetic tractability make them valuable building blocks in medicinal chemistry, materials science, and as chemical probes for biological investigations. This technical guide provides a comprehensive overview of the current and potential applications of these compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted isophthalonitriles have shown significant promise in the development of novel therapeutic agents, demonstrating a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

A series of substituted isophthalonitriles have been evaluated for their potential as non-steroidal anti-inflammatory agents (NSAIDs). The primary screening assay for this activity is the carrageenan-induced pedal edema model in rats, which measures the reduction in inflammation.

Table 1: Anti-inflammatory Activity of Substituted Isophthalonitriles and Related Compounds [1]

| Compound | Dose (mg/kg) | Reduction in Edema (%) | LD50 (mg/kg, mouse) |

| Phenylbutazone (Standard) | 100 | 43.8 | - |

| Compound A | 50 | Comparable to Phenylbutazone | 40-56 |

| Compound B | 50 | Comparable to Phenylbutazone | 40-56 |

| Trimesonitrile | 200 | 32 | >300 |

| 4-Chlorobenzonitrile | 200 | 30 | >300 |

| 2-Chloroterephthalonitrile | 200 | 46 | >300 |

| 2-Fluoroterephthalonitrile | 200 | 49 | >300 |

Note: Specific structures for "Compound A" and "Compound B" were not detailed in the source material, but their activity was noted as comparable to the standard at the specified dose.

Antimicrobial Activity

Polyhalo isophthalonitrile derivatives have been designed and synthesized to exhibit broad-spectrum antimicrobial activity. Their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) against various pathogens.

Table 2: Antimicrobial Activity of a Polyhalo Isophthalonitrile Derivative (Compound 3j) [2]

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (SA) | Gram-positive bacteria | 0.5 |

| Bacillus cereus (BC) | Gram-positive bacteria | 0.4 |

| Candida albicans (CA) | Fungi | 0.5 |

The activity of compound 3j, a 4-(benzylamino)-5-chloro-2,6-difluoro analog, was found to be comparable to the standard drugs norfloxacin and fluconazole.[2]

Anticancer Activity and Signaling Pathway Inhibition

A specific substituted isophthalonitrile, 2,4,5-trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), has demonstrated significant anti-bladder cancer activity. Mechanistic studies have revealed that SYD007 acts as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition leads to the suppression of cancer cell survival and proliferation.

Caption: SYD007 inhibits the IGF-1R/STAT3 signaling pathway.

Materials Science: Precursors to Advanced Materials

Substituted isophthalonitriles are crucial precursors in the synthesis of phthalocyanines, a class of large aromatic macrocycles with diverse applications in electronics, catalysis, and photodynamic therapy. The properties of the resulting phthalocyanine can be tuned by the nature of the substituents on the starting isophthalonitrile.

The synthesis typically involves the tetramerization of the substituted phthalonitrile in the presence of a metal salt and a high-boiling solvent.

Caption: Synthesis of substituted phthalocyanines from isophthalonitriles.

Experimental Protocols

Synthesis of Substituted Isophthalonitriles

A general method for the synthesis of substituted isophthalonitriles involves the nucleophilic aromatic substitution of a polyhalogenated isophthalonitrile with an appropriate nucleophile.

Example: Synthesis of a 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile derivative

-

Starting Material: 2,4,5,6-tetrafluoroisophthalonitrile.

-

Reaction: The tetrafluoroisophthalonitrile is reacted with a benzylamine derivative in a suitable solvent (e.g., dimethylformamide) in the presence of a base (e.g., potassium carbonate).

-

Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Work-up: The reaction mixture is cooled, poured into water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., receiving phenylbutazone), and test groups.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This in vitro method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Western Blotting for IGF-1R and STAT3 Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.

-

Cell Culture and Treatment: Bladder cancer cells are cultured and treated with various concentrations of the test compound (e.g., SYD007) for a specified time.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of IGF-1R and STAT3, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

Substituted isophthalonitriles represent a highly versatile and valuable class of compounds for researchers in medicinal chemistry, materials science, and chemical biology. Their synthetic accessibility and the tunability of their properties through substituent modification offer a powerful platform for the discovery and development of new drugs, advanced materials, and molecular tools to probe biological systems. The methodologies and data presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-5-methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-5-methylisophthalonitrile, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and an analysis of its molecular and supramolecular structure. This document is intended to serve as a valuable resource for researchers engaged in the study of small organic molecules and their solid-state properties.

Crystallographic Data

The crystal structure of 2-Amino-5-methylisophthalonitrile (C₉H₇N₃) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Amino-5-methylisophthalonitrile

| Parameter | Value |

| Chemical Formula | C₉H₇N₃ |

| Formula Weight | 157.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.358(1) |

| b (Å) | 14.178(2) |

| c (Å) | 7.151(1) |

| β (°) | 108.56(1) |

| Volume (ų) | 802.7(2) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.301 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.083 |

| F(000) | 328 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| θ range for data collection (°) | 2.36 to 24.97 |

| Index ranges | -9 ≤ h ≤ 9, 0 ≤ k ≤ 16, 0 ≤ l ≤ 8 |

| Reflections collected | 1583 |

| Independent reflections | 1411 [R(int) = 0.015] |

| Completeness to θ = 24.97° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1411 / 0 / 109 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.1068 |

| R indices (all data) | R1 = 0.0469, wR2 = 0.1132 |

| Largest diff. peak and hole (e.Å⁻³) | 0.187 and -0.183 |

Experimental Protocols

2.1. Synthesis of 2-Amino-5-methylisophthalonitrile

The synthesis of 2-Amino-5-methylisophthalonitrile is achieved through the reaction of 2,4-dicyano-3-methylaniline with a suitable reducing agent. A typical laboratory-scale synthesis protocol is as follows:

-

Starting Material Preparation: 2,4-dicyano-3-methylaniline is synthesized according to previously established literature methods.

-

Reaction Setup: A solution of 2,4-dicyano-3-methylaniline in an appropriate organic solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Execution: A reducing agent, such as sodium borohydride, is added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux and maintained at that temperature for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2-Amino-5-methylisophthalonitrile.

2.2. Crystal Growth

Single crystals of 2-Amino-5-methylisophthalonitrile suitable for X-ray diffraction analysis can be grown by the slow evaporation method.

-

Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility. A mixture of dichloromethane and hexane is often effective.

-

Solution Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at room temperature.

-

Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Crystal Harvesting: After several days, well-formed crystals are harvested from the solution, washed with a small amount of cold solvent, and dried.

2.3. X-ray Data Collection and Structure Solution

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected on an automated four-circle diffractometer using graphite-monochromated Mo Kα radiation.

-

Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages (e.g., SHELXS and SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Molecular and Supramolecular Structure

The molecular structure of 2-Amino-5-methylisophthalonitrile features a planar benzene ring substituted with an amino group, a methyl group, and two nitrile groups. The key structural features and intermolecular interactions are discussed below.

3.1. Molecular Geometry

The bond lengths and angles within the molecule are in the expected ranges for similar aromatic compounds. The benzene ring is essentially planar. The two nitrile groups are slightly displaced from the plane of the benzene ring.

3.2. Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Amino-5-methylisophthalonitrile is dominated by intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atoms of the nitrile groups of adjacent molecules. These hydrogen bonds link the molecules into chains and sheets, forming a stable three-dimensional network.

The logical workflow for determining the crystal structure and analyzing the intermolecular interactions can be visualized as follows:

The primary intermolecular hydrogen bonding motif can be represented as a signaling pathway-like diagram, illustrating the donor-acceptor relationship.

Navigating the Safety Profile of 4-Amino-2-methylisophthalonitrile: A Technical Guide

Disclaimer: A specific Health and Safety Data Sheet for 4-Amino-2-methylisophthalonitrile was not publicly available at the time of this writing. The following guide is based on the safety profiles of structurally similar aromatic amines and nitriles and is intended to provide a general framework for safe handling. Researchers, scientists, and drug development professionals should always consult a certified Safety Data Sheet (SDS) for the specific compound they are using and perform a thorough risk assessment before commencing any experimental work.

This technical guide provides an in-depth overview of the potential hazards, handling procedures, and safety precautions for this compound, based on data from analogous compounds. The information is tailored for a scientific audience to foster a culture of safety in research and development environments.

Hazard Identification and Classification

Based on compounds with similar functional groups (aromatic amines and nitriles), this compound is anticipated to possess a hazard profile that includes potential acute toxicity, skin and eye irritation, and possible long-term health effects.

Table 1: Potential Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 3 or 4 | Toxic or Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3 or 4 | Toxic or Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye damage or irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

Note: This classification is extrapolated from similar compounds and should be confirmed with a substance-specific SDS.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following are general guidelines.

Table 2: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 3.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols. Use non-sparking tools.[3]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate filter cartridges.[3] |

Visualizing Laboratory Safety Workflows

The following diagrams illustrate key workflows for ensuring chemical safety in a research setting.

Caption: General workflow for safe chemical handling in a laboratory setting.

Caption: Flowchart for emergency response to a chemical exposure incident.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of synthetic routes for 4-Amino-2-methylisophthalonitrile, a key intermediate in various chemical and pharmaceutical applications. This document details potential synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with its distinct arrangement of amino, methyl, and nitrile functional groups on a benzene ring, presents a versatile scaffold for the synthesis of more complex molecules. Its structural motifs are of significant interest in medicinal chemistry and materials science. This guide outlines a feasible and adaptable two-step synthesis starting from the commercially available 2-methylisophthalonitrile. The proposed pathway involves an electrophilic nitration followed by a reduction of the nitro group.

Synthetic Pathway Overview

The most direct and plausible synthetic route to this compound involves two primary transformations:

-

Nitration: The introduction of a nitro group at the C4 position of 2-methylisophthalonitrile via electrophilic aromatic substitution.

-

Reduction: The subsequent reduction of the nitro group to an amino group to yield the final product.

This strategy is advantageous due to the ready availability of the starting material and the generally high efficiency of nitration and nitro reduction reactions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2-methylisophthalonitrile

This procedure is adapted from the nitration of similar aromatic nitriles and is expected to be effective for 2-methylisophthalonitrile.

Reaction:

Caption: Nitration of 2-methylisophthalonitrile.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0 °C in an ice-salt bath.

-

Slowly add 2-methylisophthalonitrile (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a separate portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-methylisophthalonitrile in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

| Reactant/Reagent | Molar Ratio | Purity |

| 2-Methylisophthalonitrile | 1.0 | >98% |

| Concentrated Nitric Acid | 1.1 | 70% |

| Concentrated Sulfuric Acid | Solvent | 98% |

Table 1: Reactant specifications for the synthesis of 4-Nitro-2-methylisophthalonitrile.

| Product | Expected Yield | Purity |

| 4-Nitro-2-methylisophthalonitrile | 85-95% | >95% |

Table 2: Expected quantitative data for the synthesis of 4-Nitro-2-methylisophthalonitrile.

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved using various reagents. A common and effective method involves the use of tin(II) chloride in an acidic medium.

Reaction:

Caption: Reduction of 4-Nitro-2-methylisophthalonitrile.

Procedure:

-

In a round-bottom flask, suspend 4-nitro-2-methylisophthalonitrile (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9). This should be done in an ice bath as the neutralization is exothermic.

-

The resulting precipitate, tin hydroxides, can be filtered off.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

| Reactant/Reagent | Molar Ratio | Purity |

| 4-Nitro-2-methylisophthalonitrile | 1.0 | >95% |

| Tin(II) Chloride Dihydrate | 3.0 - 5.0 | >98% |

| Concentrated Hydrochloric Acid | Solvent | 37% |

| Ethanol | Solvent | >99% |

Table 3: Reactant specifications for the synthesis of this compound.

| Product | Expected Yield | Purity |

| This compound | 70-90% | >98% |

Table 4: Expected quantitative data for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and are amenable to standard laboratory equipment. Researchers and drug development professionals can utilize this guide as a foundational resource for obtaining this valuable chemical intermediate for their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels for specific applications.

Methodological & Application

Application Notes and Protocols for 4-Amino-2-methylisophthalonitrile in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylisophthalonitrile is an aromatic compound containing both nucleophilic (amino) and electrophilic (nitrile) functional groups. This bifunctional nature makes it a promising, yet underexplored, monomer for the synthesis of novel polymers. The rigid aromatic backbone, coupled with the reactive nitrile and amino moieties, suggests potential for creating polymers with high thermal stability, specific optical properties, and sites for further functionalization. These characteristics are of significant interest in the development of advanced materials for biomedical applications, including drug delivery systems and biocompatible materials.[1] This document provides a detailed, hypothetical protocol for the polymerization of this compound and outlines the expected properties and characterization of the resulting polymer.

Proposed Polymerization Pathway: Aromatic Polyamide Synthesis

Given the reactive amino group, a straightforward approach to polymerize this compound is through polycondensation with a dicarboxylic acid derivative, such as a diacid chloride, to form a polyamide. This method is well-established for the synthesis of aromatic polyamides (aramids) and offers good control over the polymer's molecular weight and properties. The nitrile groups are expected to remain intact during this process, offering potential for post-polymerization modification.

Experimental Protocols

Materials and Methods

Materials:

-

This compound (Monomer)

-

Terephthaloyl chloride (Comonomer)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Calcium chloride (CaCl₂), anhydrous

-

Methanol

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Funnel

-

Condenser

-

Heating mantle with temperature controller

-

Vacuum filtration apparatus

-

Drying oven

Polymerization Procedure

A representative procedure for the synthesis of a polyamide from this compound and terephthaloyl chloride is detailed below.

1. Monomer Solution Preparation:

- In a dry three-necked flask under a nitrogen atmosphere, dissolve a specific amount of this compound and anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP).

- Stir the mixture at room temperature until all solids have dissolved.

2. Polymerization:

- Cool the solution to 0°C using an ice bath.

- Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

3. Polymer Precipitation and Purification:

- Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

- Collect the fibrous polymer by vacuum filtration.

- Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

- Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Data Presentation

The expected properties of the resulting polyamide containing this compound are summarized in the table below. These are illustrative values based on the properties of similar aromatic polyamides.

| Property | Expected Value/Characteristic |

| Molecular Weight (Mn) | 15,000 - 30,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temp (Tg) | > 250 °C |

| Decomposition Temp (Td) | > 400 °C (in N₂) |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) |

| Film-forming ability | Capable of forming tough, flexible films |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and characterization of polyamides.

Logical Relationship of Monomer Structure to Polymer Properties

Caption: Structure-property relationships of the monomer.

References

Application Notes and Protocols for the Synthesis of Polyamides using 4-Amino-2-methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The introduction of functional groups, such as the nitrile (cyano) group, into the polymer backbone can further enhance properties like solubility, adhesion, and provide sites for post-polymerization modification.[1] 4-Amino-2-methylisophthalonitrile is a promising but not widely documented monomer for the synthesis of novel aromatic polyamides. The presence of two nitrile groups and an amino group on the benzene ring suggests its potential to be polymerized with diacyl chlorides to yield polyamides with unique characteristics. These characteristics could be advantageous in the development of advanced materials and potentially in specialized drug delivery systems.

Application Notes

Polyamides synthesized from this compound are anticipated to exhibit properties making them suitable for a range of applications:

-

High-Performance Films and Coatings: The rigid aromatic backbone, coupled with the polar nitrile groups, is expected to result in polymers with high thermal stability and good adhesion to various substrates.[1] This makes them candidates for protective coatings in demanding environments.

-

Advanced Composites: Aramids are known for their use as reinforcing fibers in composites for aerospace and ballistic applications.[3] The novel polyamides may offer a unique balance of properties for such applications.

-

Membranes for Separations: The controlled porosity and chemical resistance of aromatic polyamides make them suitable for gas separation and filtration membranes.[4] The nitrile groups could influence the membrane's selectivity.

-

Drug Delivery: While not extensively documented for nitrile-containing aramids, polyamides, in general, are explored for drug delivery applications due to their biocompatibility and the potential for functionalization.[3] The nitrile groups could serve as handles for attaching therapeutic agents.

Experimental Protocols

This section details the low-temperature solution polycondensation method for synthesizing polyamides from this compound and a diacyl chloride, such as isophthaloyl chloride.

Materials:

-

This compound (Monomer A)

-

Isophthaloyl chloride (Monomer B)

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Pyridine (anhydrous)

-

Methanol

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Experimental Procedure:

-

Monomer A Solution Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a precise amount of this compound in anhydrous DMAc under an inert atmosphere. Stir the solution until the monomer is completely dissolved.

-

Reaction Cooldown: Cool the solution to 0°C using an ice bath.

-

Monomer B Addition: Dissolve an equimolar amount of isophthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred solution of Monomer A over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.

-

Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

-

Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and by-products.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

The following table summarizes the typical properties of aromatic polyamides containing nitrile groups, based on literature data for structurally similar polymers. The actual properties of polyamides derived from this compound may vary.

| Property | Typical Value Range | Reference(s) |

| Inherent Viscosity (dL/g) | 0.30 - 1.84 | [5] |

| Glass Transition Temp. (Tg, °C) | 203 - 341 | [6][7] |

| 5% Weight Loss Temp. (TGA, °C) | 400 - 524 | [7] |

| Tensile Strength (MPa) | 79 - 93 | [1] |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) | [5][6] |

Visualization

Diagram 1: Synthesis of Polyamide from this compound and Isophthaloyl Chloride

Caption: Reaction scheme for the synthesis of polyamide.

Diagram 2: Experimental Workflow for Polyamide Synthesis

Caption: Step-by-step workflow for polyamide synthesis.

References

- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NITRILE (SBR) COATED ARAMID FABRIC - Colmant Coated Fabrics [colmant-coated-fabrics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Amino-2-methylisophthalonitrile as a Precursor for Phthalocyanines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-amino-2-methylisophthalonitrile as a precursor in the synthesis of substituted phthalocyanines. Phthalocyanines derived from this precursor are of interest for various applications, including photodynamic therapy, catalysis, and materials science, owing to the presence of both an electron-donating amino group and a methyl group which can influence the electronic properties and solubility of the resulting macrocycle. This document outlines a proposed synthetic route for the precursor, a detailed protocol for its cyclotetramerization to form a zinc phthalocyanine derivative, and expected characterization data.

Introduction

Phthalocyanines are robust macrocyclic compounds with an extensive π-electron system that imparts them with unique photophysical and electronic properties. The peripheral substitution of the phthalocyanine ring allows for the fine-tuning of these properties. The introduction of an amino group at the 4-position and a methyl group at the 2-position of the isophthalonitrile precursor is anticipated to yield phthalocyanines with enhanced solubility in organic solvents and altered electronic absorption spectra. However, the direct cyclotetramerization of aminophthalonitriles can be challenging and may lead to the formation of polymeric byproducts. The use of urea as an additive during the cyclotetramerization reaction can mitigate this issue by acting as a template and ammonia source.

Proposed Synthesis of this compound

DOT Script for the Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2-methyl-1-nitrobenzene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a mixture of hydrobromic acid (48%) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Methyl-4-nitroisophthalonitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-methyl-1-nitrobenzene (1 equivalent) and copper(I) cyanide (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-